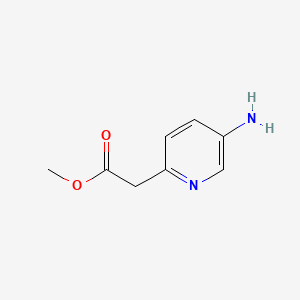

Methyl 2-(5-aminopyridin-2-yl)acetate

Vue d'ensemble

Description

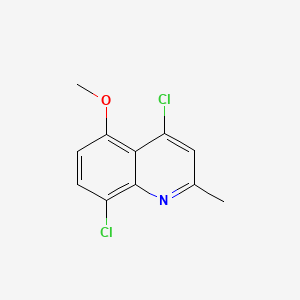

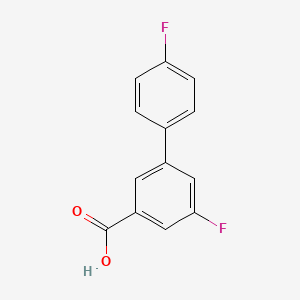

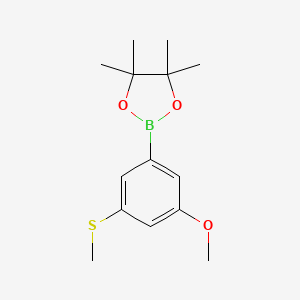

“Methyl 2-(5-aminopyridin-2-yl)acetate” is a chemical compound with the molecular formula C8H10N2O2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-aminopyridin-2-yl)acetate” is based on its molecular formula C8H10N2O2 . Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The presence of heteroatoms in the pyridine ring is important for coordination with metals .Physical And Chemical Properties Analysis

“Methyl 2-(5-aminopyridin-2-yl)acetate” has a molecular weight of 166.18 g/mol . It is a liquid at room temperature . The compound’s InChI code is 1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3 .Applications De Recherche Scientifique

Use in the Synthesis of Novel Heterocyclic Compounds

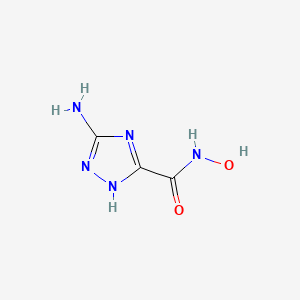

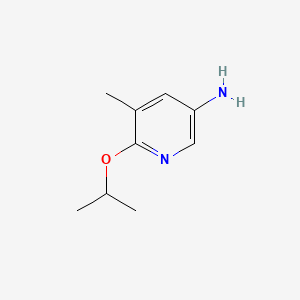

“Methyl 2-(5-aminopyridin-2-yl)acetate” has been used in the synthesis of novel heterocyclic compounds. These compounds have potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized using this compound. These derivatives were then evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Anti-Fibrosis Activity

“Methyl 2-(5-aminopyridin-2-yl)acetate” has been found to have potential anti-fibrosis activity. In a study, compounds synthesized using this compound effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro. This indicates that these compounds might be developed into novel anti-fibrotic drugs .

Use in the Synthesis of Polyimide-Metal Complexes

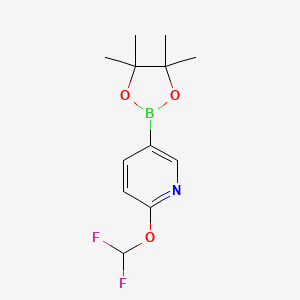

“Methyl 2-(5-aminopyridin-2-yl)acetate” has been used in the synthesis of polyimide-metal complexes. These complexes have enhanced properties. For instance, a compound named 5-amine-2-(5-aminopyridin-2-yl)-1-methyl-benzimidazole (PyMePABZ) that contains stiff 2-(2′-pyridyl)benzimidazole (PyBI) was synthesized using this compound. This was then used to construct the Cu (ΙΙ)-crosslinked polyimides (Cu-PIs) .

Propriétés

IUPAC Name |

methyl 2-(5-aminopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOLLHQOYJTNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-aminopyridin-2-yl)acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B597766.png)

![1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B597776.png)